2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the piperazine moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination.
Addition of the methoxybenzoyl group: This step might involve an acylation reaction using a suitable acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may lead to the formation of simpler compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of oxazole derivatives with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)oxazole derivatives: These compounds share the oxazole ring and fluorophenyl group.
Piperazine derivatives: Compounds with the piperazine moiety, known for their diverse biological activities.
Methoxybenzoyl derivatives: Compounds containing the methoxybenzoyl group, often studied for their pharmacological properties.
Uniqueness
2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel derivative of oxazole that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenyl moiety and a piperazine ring, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine moiety is often associated with dopaminergic and serotonergic activity, which may contribute to its pharmacological effects.
Antiproliferative Activity
Recent studies have indicated that oxazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of oxazole derivatives were synthesized and evaluated for their antiproliferative activity. The compound showed comparable efficacy to established chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have been extensively studied. In a comparative analysis, compounds similar to this compound demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics, indicating a promising therapeutic potential .
Study 1: Anticancer Activity
A study conducted by Singh et al. synthesized various oxazole derivatives and tested their anticancer properties. The results showed that the compound exhibited a half-maximal inhibitory concentration (GI50) of 4.36 µM against certain cancer cell lines, highlighting its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of a related oxazole derivative was assessed against multiple bacterial strains. The results indicated that the compound had an MIC of 1.6 µg/ml against Candida albicans, outperforming standard antifungal treatments .
Table 1: Antiproliferative Activity of Oxazole Derivatives
Compound | GI50 (µM) | Cell Line |
---|---|---|
This compound | 4.36 | MCF-7 |
5-Fluorouracil | 5.00 | MCF-7 |
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/ml) |
---|---|---|
This compound | E. coli | 2.0 |
Standard Antibiotic (Amoxicillin) | E. coli | 16.0 |
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-8-4-16(5-9-18)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)15-2-6-17(23)7-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFMDARQORFLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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